10-hexanoyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-hexanoyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining a dibenzo[b,e][1,4]diazepin-1-one core with hexanoyl, phenyl, and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hexanoyl group: This is often done via Friedel-Crafts acylation using hexanoyl chloride and a Lewis acid catalyst.
Attachment of the phenyl and thiophenyl groups: These groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-hexanoyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thiophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
10-hexanoyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials, such as semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 10-hexanoyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophenyl group, similar in structure but with different pharmacological properties.
(2E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one: Another compound with a thiophenyl group, used in different chemical applications.
Uniqueness
10-hexanoyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H30N2O2S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-hexanoyl-9-phenyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O2S/c1-2-3-5-16-27(33)31-24-14-9-8-13-22(24)30-23-18-21(20-11-6-4-7-12-20)19-25(32)28(23)29(31)26-15-10-17-34-26/h4,6-15,17,21,29-30H,2-3,5,16,18-19H2,1H3 |
InChI Key |
LYWQNZVLCGBJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CS5 |
Origin of Product |
United States |
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